Cyclohexanone, 2-methyl-6-(2-oxo-2-phenylethyl)-
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Overview
Description
Cyclohexanone, 2-methyl-6-(2-oxo-2-phenylethyl)- is an organic compound with a complex structure that includes a cyclohexanone ring substituted with a methyl group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-methyl-6-(2-oxo-2-phenylethyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexanone with appropriate reagents to introduce the methyl and phenylethyl groups. For instance, the reaction of cyclohexanone with methylmagnesium bromide followed by the addition of phenylacetyl chloride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are often employed to facilitate the reactions and improve the overall process .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-methyl-6-(2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Cyclohexanone, 2-methyl-6-(2-oxo-2-phenylethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-methyl-6-(2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved may include oxidation-reduction reactions and substitution processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog without the methyl and phenylethyl groups.
2-Methylcyclohexanone: Similar structure but lacks the phenylethyl group.
Phenylacetylcyclohexanone: Contains the phenylethyl group but lacks the methyl substitution.
Uniqueness
Cyclohexanone, 2-methyl-6-(2-oxo-2-phenylethyl)- is unique due to the presence of both the methyl and phenylethyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
144536-59-4 |
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Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-methyl-6-phenacylcyclohexan-1-one |
InChI |
InChI=1S/C15H18O2/c1-11-6-5-9-13(15(11)17)10-14(16)12-7-3-2-4-8-12/h2-4,7-8,11,13H,5-6,9-10H2,1H3 |
InChI Key |
WGZQXOVFBRWNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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